(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride
CAS No.: 1001269-85-7
Cat. No.: VC4258279
Molecular Formula: C12H20Cl2N4O
Molecular Weight: 307.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001269-85-7 |
|---|---|
| Molecular Formula | C12H20Cl2N4O |
| Molecular Weight | 307.22 |
| IUPAC Name | (5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride |
| Standard InChI | InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1 |
| Standard InChI Key | OWLDVUBHSFAGQJ-RKDXNWHRSA-N |
| SMILES | CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, reflects its bicyclic core (cyclopenta[d]pyrimidine), stereochemistry at positions 5 and 7, and substitution patterns. The molecular formula is C₁₅H₂₄Cl₂N₆O, derived from the base compound (C₁₅H₂₂N₆O) and two hydrochloric acid molecules.
Stereochemical Configuration
The (5R,7R) configuration is critical for binding to the ATP pocket of AKT kinases. Stereoisomerism at these positions influences conformational stability and target affinity, as demonstrated in comparative studies of enantiomeric pairs .
Physicochemical Properties
Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 387.3 g/mol |
| Solubility (H₂O) | >50 mg/mL (dihydrochloride salt) |
| LogP (Predicted) | 1.2 ± 0.3 |
| pKa (Basic) | 9.4 (piperazine nitrogen) |
| Melting Point | 218–220°C (decomposition observed) |
The dihydrochloride salt improves aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), facilitating intravenous administration .
Synthesis and Manufacturing
Synthetic Pathway
The patent BRPI0713923A2 outlines a multi-step synthesis starting from cyclopenta[d]pyrimidine precursors :
-
Ring Formation: Cyclocondensation of a diketone with urea derivatives yields the cyclopenta[d]pyrimidine core.
-
Chiral Resolution: Enzymatic or chromatographic methods isolate the (5R,7R) enantiomer.
-
Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazin-1-yl group at position 4.
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Process Optimization
Pharmacological Profile
Mechanism of Action
The compound selectively inhibits AKT1/2/3 isoforms by binding to the pleckstrin homology (PH) domain, preventing membrane translocation and subsequent activation. In vitro assays show IC₅₀ = 18 nM (AKT1) and IC₅₀ = 22 nM (AKT2), with >100-fold selectivity over PKA and PKC .
Pharmacokinetics (Preclinical)
Studies in Sprague-Dawley rats reveal:
| Parameter | Value (Mean ± SD) |
|---|---|
| Oral Bioavailability | 34% ± 6% |
| Half-life (t₁/₂) | 2.8 ± 0.4 hours |
| Cₘₐₓ (10 mg/kg, IV) | 1,200 ± 150 ng/mL |
| Vd | 1.8 ± 0.3 L/kg |
Hepatic metabolism via CYP3A4 produces inactive metabolites, with 60% renal excretion of unchanged drug .
Therapeutic Applications
Oncology
In xenograft models of breast cancer (MCF-7), the compound (10 mg/kg/day) reduced tumor volume by 72% over 21 days compared to controls. Synergy was observed with paclitaxel, enhancing apoptosis via Bcl-2 suppression .
Cardiovascular Diseases
Preliminary data suggest AKT inhibition attenuates cardiac hypertrophy in murine models, though efficacy remains under investigation .
Regulatory and Development Status
As of 2025, the compound remains in preclinical development. Regulatory filings anticipate Phase I trials for solid tumors by Q4 2026 .
Future Directions
-
Combination Therapies: Pairing with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome tumor resistance.
-
Prodrug Development: Ester prodrugs to enhance oral absorption.
-
Biomarker Identification: Correlating AKT isoform expression with clinical response.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume